Product packaging for Aluminum hydroxyphosphate(Cat. No.:CAS No. 150828-31-2)

Aluminum hydroxyphosphate

Cat. No.: B10825894
CAS No.: 150828-31-2
M. Wt: 235.03 g/mol
InChI Key: ZWEKKNSFALRKLJ-UHFFFAOYSA-H
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Description

Aluminum Hydroxyphosphate is an amorphous, inorganic compound of significant interest in immunological and materials science research. Its primary research application is as an adjuvant in the development of prophylactic vaccines, where it functions to enhance and potentiate the humoral immune response to antigens. The mechanism of action, while not fully elucidated, is attributed to a combination of effects. These include the depot effect, where the compound retains the antigen at the injection site for prolonged presentation to the immune system; the enhanced recruitment of antigen-presenting cells such as macrophages and dendritic cells; and the activation of immunostimulatory pathways, some of which may involve direct interaction with cell membrane lipids . The compound's immunostimulatory potency is closely tied to its well-defined physicochemical properties, particularly its surface charge. Positively charged particles have been shown to induce significant cell membrane perturbation and downstream inflammatory responses, leading to more robust and long-lasting antigen-specific antibody production in model systems compared to neutral or negatively charged variants . As a critical research tool, it is commonly utilized in the formulation of vaccines against pathogens such as Staphylococcus aureus and in studies involving virus-like particles, such as those from Human Papillomavirus (HPV) . Beyond immunology, this compound serves as a key starting material in the synthesis of aluminum phosphate (ALPO) molecular sieves. These microporous materials, characterized by frameworks of alternating AlO 4 and PO 4 tetrahedra, are investigated for their applications in catalysis, adsorption, and separation sciences . This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlHO9PS-3 B10825894 Aluminum hydroxyphosphate CAS No. 150828-31-2

Properties

CAS No.

150828-31-2

Molecular Formula

AlHO9PS-3

Molecular Weight

235.03 g/mol

IUPAC Name

aluminum;hydroxide;phosphate;sulfate

InChI

InChI=1S/Al.H3O4P.H2O4S.H2O/c;2*1-5(2,3)4;/h;(H3,1,2,3,4);(H2,1,2,3,4);1H2/q+3;;;/p-6

InChI Key

ZWEKKNSFALRKLJ-UHFFFAOYSA-H

Canonical SMILES

[OH-].[O-]P(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Al+3]

Origin of Product

United States

Synthetic Methodologies and Controlled Precipitation of Aluminum Hydroxyphosphate

Batch Precipitation Techniques and Mechanistic Control

Batch precipitation is a conventional method for synthesizing aluminum hydroxyphosphate. google.comgoogleapis.com This technique typically involves the reaction of three primary components: a source of aluminum ions, a source of phosphate (B84403) ions, and a base to control the pH. google.comgoogle.com However, a significant drawback of batch precipitation is the potential for heterogeneity in the final product. As the reaction proceeds, the concentrations of the reactants change, which can lead to variations in the properties of the particles formed from the beginning to the end of the process. google.comgoogleapis.com

The choice of precursor salts is a critical factor that dictates the composition and properties of the resulting this compound. The most commonly used aluminum source is aluminum chloride (often as aluminum chloride hexahydrate), though other salts like potassium aluminum sulfate (B86663) (alum) are also utilized. google.comgoogle.commdpi.com The phosphate source is typically a form of sodium phosphate or phosphoric acid. google.comgoogle.com The solvent for these reactions is generally aqueous. The specific precursors used can influence the final phosphate-to-aluminum (P/Al) molar ratio and the incorporation of other ions, such as sulfate, into the amorphous structure. nih.gov For instance, using alum as the aluminum source can result in amorphous this compound sulfate (AAHS). nih.govnih.gov

Table 1: Influence of Precursor Salts on this compound Synthesis

Aluminum Salt Phosphate Source Key Outcomes/Observations
Aluminum Chloride (AlCl₃) Sodium Phosphate (Na₃PO₄) A common combination for precipitating this compound; properties are highly dependent on pH and reactant ratios. google.comgoogleapis.com
Potassium Aluminum Sulfate (KAl(SO₄)₂) Sodium Phosphate (Na₃PO₄) Can lead to the formation of Amorphous this compound Sulfate (AAHS), where sulfate is incorporated into the structure. nih.govnih.gov
Aluminum Chloride Hexahydrate Phosphoric Acid (H₃PO₄) Used in co-mixing processes to form this compound; the phosphate solution can also act as a buffer. google.com
Aluminum Nitrate (B79036) Nonahydrate Not specified Used in a hydrothermal synthesis with urea (B33335) to produce aluminum oxyhydroxide nanostructures, a related compound. hawaii.edu

The pH of the reaction medium is arguably the most influential parameter in the synthesis of this compound. It directly controls the competition between phosphate and hydroxyl ions for binding to aluminum, thereby determining the final P/Al ratio, the point of zero charge (PZC), and the surface charge of the particles. google.comresearchgate.netnih.gov Precipitation at a lower pH favors the incorporation of phosphate, while higher pH levels increase the competition from hydroxyl ions. nih.govresearchgate.net

In traditional batch precipitation, a base like sodium hydroxide (B78521) is added to raise the pH, but as the reaction progresses, the pH can fluctuate, leading to a non-uniform product. googleapis.com To overcome this, constant pH precipitation methods have been developed. This can be achieved through an active pH control feedback loop that adds base as needed or, more passively, by using a buffering system. googleapis.comresearchgate.net A common and effective strategy is to use an excess of the phosphate solution, which itself acts as a buffer, maintaining a constant pH after an initial equilibration period without active adjustment. google.comgoogle.comwipo.int The PZC of the resulting material can range from approximately 5 to 7, depending on the P/Al ratio achieved during synthesis. researchgate.netnih.gov

Table 2: Effect of Precipitation pH on this compound Properties

Precipitation pH Phosphate Content Point of Zero Charge (PZC) Key Characteristics
3.0 - 7.5 Decreases as pH increases Varies directly with pH of precipitation A continuum of amorphous aluminum hydroxyphosphates is formed; properties change as a continuous function of pH. researchgate.netresearchgate.net
Low pH Higher Lower More conducive to the formation of Al-PO₄ bonds. nih.govresearchgate.net
High pH Lower Higher Increased hydroxyl concentration leads to more competition for aluminum coordination sites. nih.govresearchgate.net
5.5 - - Observed point of minimum protein adsorption and maximum aggregation. researchgate.net

Temperature and reactant concentrations are additional variables that affect the physicochemical properties of the synthesized this compound. While the morphology of the primary plate-like nanoparticles (approximately 50 nm in diameter) may not be significantly affected by precipitation pH, the aggregation of these particles can be influenced by such conditions. researchgate.netresearchgate.net

Higher temperatures during synthesis or post-synthesis thermal treatment (e.g., autoclaving) can impact product attributes. google.comresearchgate.net For instance, steam sterilization can cause a drop in the pH and PZC of the product and lead to the liberation of phosphate from the solid particles. google.com Similarly, aging at room temperature can lead to changes in the material, such as a decrease in pH and protein adsorptive capacity, indicating a slow transformation toward a more ordered state. researchgate.net Reactant concentration directly influences the precipitation kinetics and the final P/Al ratio in the solid. google.com For example, to achieve a final P/Al molar ratio close to 1.0, the synthesis may require an initial reactant molar ratio of phosphate to aluminum of 2.0 or greater. google.comgoogleapis.com

Table 3: Impact of Reactant Concentration and Temperature

Parameter Varied Condition Effect on Product Attribute
Reactant Concentration Higher phosphate to aluminum molar ratio (e.g., >2.0) Can be used to achieve a final P/Al solid ratio near 1.0. google.comgoogleapis.com
Temperature High heat (121-130°C) during steam sterilization Can cause pH and PZC to drop; phosphate may be liberated from the solid, decreasing the P/Al ratio. google.com
Temperature Aging at room temperature Can lead to a decrease in pH and protein adsorption capacity, suggesting a slow development of a more ordered structure. researchgate.net
Temperature Hydrothermal treatment (e.g., 110 °C) Can induce morphological changes in related aluminum compounds, like the transformation from platy to fibrous morphology. researchgate.net

Role of pH and Buffering Systems in Precipitation Kinetics

Continuous and Semi-Continuous Synthesis Approaches

To address the inconsistencies associated with batch methods, continuous and semi-continuous synthesis approaches have been developed. These methods offer superior control over the reaction environment, leading to the production of more homogeneous and reproducible this compound. researchgate.net

A key advancement in synthesis is the "co-mixing" method, which involves the simultaneous and continuous combination of the aluminum salt and phosphate buffer solutions at a constant rate and ratio. google.comgoogle.comgoogle.com This strategy ensures that the reaction conditions remain constant over time, a significant improvement over the changing environment of a batch reaction. google.com

When co-mixing is performed in the presence of a buffer (often an excess phosphate solution), a constant pH is passively maintained throughout the precipitation. google.comwipo.int This eliminates the need for an active pH control feedback loop and simplifies the manufacturing process, making it more robust and scalable. google.comgoogle.com This controlled growth environment results in this compound particles with more consistent and predictable properties, including a defined P/Al molar ratio and particle size distribution. google.comgoogleapis.com

The rate of reactant addition and the efficiency of mixing are critical dynamic parameters that influence the final morphology and aggregation of the this compound particles. The co-mixing process requires adequate mixing to ensure the reactants are brought together effectively at a constant rate. google.comgoogleapis.com

The primary particles of this compound are typically amorphous, plate-like structures around 50 nm in diameter. researchgate.net These nanoparticles then form loosely unified aggregates that are micrometers in size. researchgate.net The dynamics of the reaction, including the rate of precipitation and the hydrodynamic conditions within the reactor, can influence the size and characteristics of these aggregates. The typical particle size range of the aggregates following precipitation is from 2 to 40 microns. google.com Controlled synthesis aims to manage these aggregation processes to ensure a consistent and desirable particle size distribution in the final product. google.comgoogleapis.com

Constant pH and Co-Mixing Strategies for Controlled Growth

Template-Assisted and Self-Assembly Fabrication Methods for this compound

Controlling the nanostructure of this compound is critical for its performance in various applications. Template-assisted synthesis and self-assembly are two advanced fabrication strategies to achieve this control, dictating the size, shape, and porosity of the final material.

Template synthesis involves the use of a pre-existing structure (a template) to guide the formation of the desired material. innovareacademics.in These templates can be classified as "hard" or "soft."

Hard templates are solid, pre-formed structures with defined pores or channels, such as anodic aluminum oxide (AAO) membranes, which have a homogenous and parallel porous structure. innovareacademics.in The target material is synthesized within these pores, and the template is subsequently removed, leaving a nanostructured replica.

Soft templates are dynamic, self-assembling structures, typically formed from surfactants, block copolymers, or emulsions. innovareacademics.in The reverse microemulsion (RM) technique is a notable example of a soft-template method. nih.gov In this process, nanoparticles are formed within the nano-sized water droplets of a water-in-oil microemulsion, allowing for precise control over particle shape and size. nih.gov

Self-assembly is another powerful method where primary nanoparticles spontaneously organize into larger, ordered structures. This process can be intrinsically controlled by carefully tuning synthesis conditions. For example, a library of rice-shaped aluminum oxyhydroxide nanoadjuvants, referred to as nanorices (NRs), was synthesized without a template. hawaii.edu The formation of these structures was governed by intrinsically controlled crystallization and atomic coupling-mediated aggregations. hawaii.edu This method demonstrates that by engineering the intrinsic properties of the material during synthesis, agglomeration can be controlled to produce stable, hierarchical structures. hawaii.edu

While many detailed examples focus on aluminum oxyhydroxide or general nanomaterials, the principles are directly applicable to the fabrication of structurally complex this compound. For instance, amorphous this compound nanoparticles (AAHPs) have been engineered with defined surface properties and sizes around 21-23 nm through controlled chemical precipitation, demonstrating the ability to manipulate particle characteristics even without complex templates. researchgate.netmdpi.com

Table 2: Fabrication Methods for Structured Aluminum-Based Nanomaterials

Method Type Example Material Key Feature Resulting Structure Reference
Template Synthesis Hard General Nanomaterials Use of Anodic Aluminum Oxide (AAO) membranes Homogeneous and parallel porous structures. innovareacademics.in
Template Synthesis Soft Aluminum Oxyhydroxide Use of reverse microemulsions Nanoparticles with controlled shape and size. nih.gov
Self-Assembly Template-free Aluminum Oxyhydroxide Intrinsically controlled crystallization and aggregation Rice-shaped nanostructures ("nanorices") with superior suspension stability. hawaii.edu

Post-Synthetic Modifications and Annealing Processes

Post-synthetic modifications refer to treatments applied to this compound after its initial formation to further tailor its physicochemical properties. These processes include chemical surface treatments and thermal treatments like annealing.

A primary form of post-synthetic modification involves altering the surface chemistry. Aluminum hydroxide can be modified by the addition of phosphate ions to form this compound. nih.gov This process involves the substitution of surface hydroxyl groups with phosphate groups, which significantly alters the material's surface charge and point of zero charge (PZC). nih.govmdpi.com This modification directly impacts the material's interaction with other molecules. The ratio of hydroxyls to phosphates can be controlled by the precipitation conditions, resulting in a continuum of amorphous aluminum hydroxyphosphates with properties that are a function of the synthesis pH. researchgate.net

Thermal treatment, or annealing, is another critical post-synthetic process. Annealing involves heating the material to a specific temperature for a set duration, followed by controlled cooling. orangealuminum.com This process is used to relieve internal stress, soften the material, and control its crystalline structure and grain size. orangealuminum.comtotalmateria.com When amorphous aluminum hydroxide is subjected to hydrothermal treatment (a form of annealing in an aqueous environment) at 110 °C for 16 hours, it undergoes dehydration to form the more crystalline aluminum oxyhydroxide (boehmite). researchgate.net This transformation is accompanied by a morphological change from platy particles to a fibrous structure. researchgate.net

For aluminum alloys, annealing is known to "reset" the microscopic grain structures that become deformed during work-hardening, allowing for improved workability. orangealuminum.com The process typically involves heating to temperatures between 570°F (300°C) and 770°F (410°C). orangealuminum.commdpi.com While specific annealing protocols for amorphous this compound are not extensively detailed in the literature, the principles suggest that such heat treatments would be used to control its degree of crystallinity, particle size, and surface area, thereby fine-tuning its final properties. For example, annealing an SLM 6061 aluminum alloy at 300°C for 2 hours resulted in a decrease in tensile strength and hardness but a significant increase in ductility. mdpi.com

Table 3: Effects of Post-Synthetic Modifications on Aluminum Compounds

Modification Type Material Treatment Details Effect on Properties Reference
Chemical Modification Aluminum Hydroxide Addition of phosphate ions Forms this compound; alters surface charge and PZC. nih.govmdpi.com
Hydrothermal Treatment Amorphous Aluminum Hydroxide Heating at 110 °C for 16 h Dehydration to form crystalline AlOOH (boehmite); morphology changes from platy to fibrous. researchgate.net

Advanced Structural and Morphological Elucidation of Aluminum Hydroxyphosphate

Spectroscopic Characterization of Atomic and Molecular Structures

Spectroscopic techniques are pivotal in revealing the local atomic environments and chemical bonding within aluminum hydroxyphosphate.

Solid-state 27Al Magic Angle Spinning (MAS) NMR spectroscopy is a powerful tool for probing the coordination environment of aluminum atoms in this compound. Studies have consistently shown that this compound adjuvants contain both tetrahedrally (AlO4) and octahedrally (AlO6) coordinated aluminum, with the octahedral form being predominant. researchgate.netnih.gov The chemical shifts for the octahedrally coordinated aluminum are found at values intermediate between that of aluminum hydroxide (B78521) (around 9 ppm) and phosphate-containing aluminum minerals like variscite (around -9 ppm). researchgate.netnih.gov This intermediate chemical shift is influenced by the phosphate (B84403) content of the adjuvant, indicating that phosphate is incorporated into the bulk solid phase rather than just being adsorbed on the surface. researchgate.netnih.gov

The ratio of tetrahedral to octahedral aluminum can vary depending on the preparation conditions. For instance, in amorphous aluminum hydroxides, which can be precursors to this compound, pentahedral (AlO5) and tetrahedral coordination environments are observed in addition to the octahedral coordination. nih.gov High-field 27Al MAS NMR has been instrumental in distinguishing these different aluminum coordinations. researchgate.netpnnl.gov For example, in crystalline aluminum phosphates, chemical shifts for isolated AlO6 octahedra are observed between -13 and -21 ppm, while isolated AlO4 tetrahedra in crystalline AlPO4 show a shift at 39 ppm. researchgate.net The presence of these distinct coordination states confirms that this compound is not a simple mixture of aluminum hydroxide and aluminum phosphate phases. researchgate.netnih.gov

Table 1: Typical 27Al MAS NMR Chemical Shifts for Aluminum Coordination Environments

Coordination Environment Chemical Shift (ppm) Reference Material
Octahedral (AlO6) ~9 Aluminum Hydroxide
Octahedral (AlO6) -9 to -3 Phosphate-containing aluminum
Octahedral (AlO6) -13 to -21 Crystalline Aluminum Phosphates
Tetrahedral (AlO4) ~39 Crystalline AlPO4
Tetrahedral (AlO4) ~36 MgAPO-5
Pentahedral (AlO5) Observed in amorphous Al(OH)3 Amorphous Aluminum Hydroxide

Data compiled from multiple sources. researchgate.netnih.govresearchgate.net

Vibrational spectroscopy techniques, namely Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the chemical bonds present in this compound. mdpi.comnih.gov The most prominent feature in the IR and Raman spectra of this compound is the P-O stretching vibration of the structural PO4 groups. researchgate.net The position of these bands is sensitive to the precipitation pH, decreasing linearly as the pH increases, which corresponds to a decrease in the P-O bond strength. researchgate.net

FTIR spectra are particularly useful for identifying the presence of hydroxyl (OH) and phosphate (PO4) groups. The spectra can reveal information about the bonding environment of these groups, which is crucial for characterizing the compound. For example, in the hydrated hydroxy-phosphate mineral fluellite, Raman bands observed at 3466 and 3552 cm-1 and infrared bands at 3434 and 3565 cm-1 are assigned to the stretching vibrations of hydroxyl units. researchgate.net Raman and infrared stretching and bending vibrations for PO4 tetrahedra typically occur between 1200 and 900 cm-1 and between 600 and 400 cm-1, respectively. researchgate.net

Raman spectroscopy has also been used to study aluminum-phosphate-sulfates, where the relative intensities of the characteristic bands of phosphate and sulfate (B86663) groups can be used for comparison. researchgate.net The use of aluminum foil as a substrate for ATR-FTIR and Raman spectroscopy has been shown to provide a low and almost featureless background, enabling the acquisition of spectra without substrate interference. uclan.ac.uk

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements on the surface of this compound. mdpi.comnumberanalytics.com XPS analysis can confirm the presence of aluminum, oxygen, and phosphorus and provide insights into their chemical states.

In studies of related materials, XPS has been used to identify the oxidation states of metal ions. mdpi.comresearchgate.net For example, in the analysis of supported palladium catalysts, the Pd 3d spectrum can be deconvoluted to identify metallic Pd and PdO, indicating the presence of multiple oxidation states. researchgate.net For this compound, XPS can be employed to analyze the Al 2p and P 2p core level spectra. The binding energies of these peaks provide information about the chemical environment and oxidation state of aluminum and phosphorus on the surface of the material. This is critical for understanding surface reactivity and interactions with other substances.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Chemical Bonding Analysis

Diffraction Techniques for Crystallinity and Phase Analysis

Diffraction techniques are fundamental for determining the crystalline nature and phase composition of this compound.

X-ray Diffraction (XRD) is a primary technique for assessing the crystallinity of materials. This compound adjuvants are typically characterized as amorphous or poorly crystalline, as indicated by broad, diffuse peaks in their XRD patterns. mdpi.comnih.gov This amorphous nature is a result of the incorporation of phosphate ions, which disrupts the crystallization process that would otherwise form crystalline aluminum hydroxide phases like bayerite or gibbsite. mdpi.comarizona.edu

While described as amorphous, XRD can still provide valuable information. It helps to distinguish between amorphous and crystalline phases within a sample. For example, some aluminum adjuvants labeled as aluminum hydroxide have been identified as boehmite, a crystalline aluminum oxyhydroxide [AlO(OH)], albeit with varying degrees of crystallinity. researchgate.net In contrast, aluminum phosphate adjuvants are consistently found to be amorphous this compound. researchgate.net The precipitation conditions, such as the NaOH/Al ratio, play a crucial role in determining whether the product is crystalline or amorphous. arizona.edu

While XRD provides information about long-range order, electron diffraction, often performed in a transmission electron microscope (TEM), can probe the local structural order in materials like this compound. wikipedia.orgskoltech.ru Selected Area Electron Diffraction (SAED) is a specific technique that allows for the crystallographic analysis of very small areas of a sample. wikipedia.orguniversallab.org

For materials that are amorphous to X-rays, SAED can reveal the presence of nanocrystalline domains or short-range order that is not detectable by XRD. arizona.eduudd.cl The diffraction pattern obtained from an amorphous material consists of diffuse rings rather than the sharp spots seen for a single crystal. wikipedia.org The analysis of these diffuse rings can still provide information about the average interatomic distances within the material. In the context of this compound, SAED patterns would confirm its generally amorphous structure while potentially revealing subtle details about its local atomic arrangement. udd.clresearchgate.net

X-ray Diffraction (XRD) for Amorphous and Nanocrystalline Phase Identification

Electron Microscopy for Nanostructure and Morphology

Electron microscopy is a powerful tool for visualizing the intricate structures of this compound at high resolution.

Transmission Electron Microscopy (TEM) offers a detailed view of the fundamental building blocks of this compound. TEM analysis reveals that this compound adjuvants are composed of primary nanoparticles that are typically spherical in shape. mdpi.comresearchgate.net These primary particles are incredibly small, with diameters in the nanometer range, often around 50 nm. mdpi.com

Studies have also used TEM to compare this compound nanoparticles (AP-NPs) with their larger microparticle counterparts (AP-MPs). While both are composed of smaller primary particles, the aggregation state is markedly different, a key factor influencing their properties. nih.gov

Table 1: TEM-Observed Characteristics of this compound
CharacteristicObservationSource
Primary Particle ShapeSpherical mdpi.comresearchgate.net
Primary Particle SizeApproximately 50 nm in diameter mdpi.com
Aggregation StateForms loose, irregular aggregates or spherical agglomerates researchgate.netresearchgate.net

SEM micrographs have shown that different types of aluminum adjuvants, including this compound, exhibit distinct morphologies. For example, while some aluminum hydroxide adjuvants show a fibrous structure, this compound (AP) and amorphous this compound sulfate (AAHS) tend to form spherical agglomerates. researchgate.net The diameter of these agglomerates can vary, with AAHS particles sometimes appearing larger than AP particles. researchgate.net

The surface topography, as revealed by SEM, can appear as interconnected networks or more compact, spherical clusters. researchgate.net This architectural arrangement at the microscale level is a direct consequence of the aggregation of the primary nanoparticles observed with TEM. The information gained from SEM includes not just the shape and size of the aggregates but also their surface texture and how they are assembled, which are critical for their interaction with other molecules. researchgate.netimprovedpharma.com

Table 2: SEM-Observed Morphologies of Aluminum Adjuvants
Adjuvant TypeObserved MorphologySource
Aluminum Hydroxide (AH1)Fibrous structure researchgate.net
Aluminum Hydroxide (AH2)Fibers connected into a mesh researchgate.net
Amorphous this compound Sulfate (AAHS)Spherical agglomerate researchgate.net
This compound (AP)Spherical agglomerate researchgate.net

Transmission Electron Microscopy (TEM) for Particle Size, Shape, and Aggregation State

Particle Size Distribution and Colloidal Stability Analysis

Analyzing the particle size distribution and colloidal stability is essential for understanding how this compound behaves in a liquid medium.

Dynamic Light Scattering (DLS) is a key technique for measuring the hydrodynamic diameter of particles in a suspension. theengineer.co.uk This measurement reflects the effective size of the particles as they move in a fluid, including any associated solvent layers. For this compound, DLS studies have shown that the primary nanoparticles aggregate in aqueous solutions to form larger microparticles, with sizes that can range from 1 to 20 µm. nih.govtandfonline.com

Research has demonstrated that engineered this compound nanoparticles (EAHPs) can have hydrodynamic sizes around 100 nm. researchgate.net However, commercially available adjuvants like Adju-Phos®, an this compound-based formulation, can show larger aggregate sizes in the micron range when suspended in media. nih.gov For instance, one study reported the median size of Adju-Phos® aggregates disaggregating from 2.2 µm to about 1.8 µm over 24 hours in a cell culture medium. nih.gov Another study showed that this compound nanoparticles (AP-NPs) were predominantly in the range of 122–255 nm. nih.gov

Table 3: Hydrodynamic Diameter of this compound Formulations Measured by DLS
FormulationHydrodynamic Diameter (nm)Source
Engineered this compound Nanoparticles (EAHPs)~100 researchgate.net
This compound Nanoparticles (AP-NPs)122–255 nih.gov
Adju-Phos® (in R10 medium, initial)~2200 nih.gov
Adju-Phos® (in R10 medium, 24h)~1800 nih.gov

Laser diffraction is another powerful technique for characterizing particle size, particularly for particles in the micrometer range. sympatec.comresearchgate.net This method is well-suited for analyzing the larger aggregates that form from the primary this compound nanoparticles.

Studies using laser diffraction have confirmed the presence of these larger microparticles. For example, research comparing this compound nanoparticles (AP-NPs) and microparticles (AP-MPs) used laser diffraction to determine the size of the microparticle fraction. The median diameter (X50) of the AP-MPs was found to be 4.87 µm, with a size distribution where 10% of the particles were smaller than 1.84 µm (X10) and 90% were smaller than 30.36 µm (X90). nih.gov This data highlights the significant aggregation of the primary nanoparticles into larger structures. The particle size can be influenced by factors such as pH and the presence of salts like sodium chloride, which can enhance aggregation. mdpi.com

Table 4: Particle Size Distribution of this compound Microparticles (AP-MPs) by Laser Diffraction
ParameterSize (µm)Source
X101.84 nih.gov
X50 (Median Diameter)4.87 nih.gov
X9030.36 nih.gov

Electrophoretic Light Scattering (ELS) is used to determine the zeta potential of particles in a suspension. wyatt.commalvernpanalytical.com The zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface and is a critical indicator of the colloidal stability of a dispersion. wyatt.com A high absolute zeta potential value (either positive or negative) indicates strong electrostatic repulsion between particles, which helps to prevent aggregation and maintain a stable suspension. wyatt.com

For this compound, the surface charge is a key characteristic. Studies have shown that the zeta potential of this compound can be negative at neutral pH. researchgate.net For instance, Adju-Phos® has been reported to have a negative surface charge at pH 7.4. researchgate.net Engineered this compound nanoparticles (EAHPs) have been created with varying surface charges, exhibiting zeta potentials of +17.05 mV (EAHPs-posi), -8.75 mV (EAHPs-neut), and -27.73 mV (EAHPs-nega) in water. researchgate.net This demonstrates that the surface charge can be manipulated. The surface charge is influenced by the pH of the surrounding medium and the adsorption of ions, such as phosphate, onto the particle surface. nih.gov

Surface Chemistry and Interfacial Phenomena of Aluminum Hydroxyphosphate

Adsorption Mechanisms at the Aluminum Hydroxyphosphate Interface

The adsorption of molecules onto the surface of this compound is a complex process driven by a combination of forces. nih.govpharmtech.com The primary mechanisms include electrostatic interactions, ligand exchange, hydrogen bonding, and van der Waals forces. nih.govpharmiweb.com

Electrostatic Interactions with Charged Species

Electrostatic attraction is a major mechanism for adsorption, occurring when the this compound surface and the molecule to be adsorbed (the adsorbate) have opposite charges. biointerfaceresearch.comnih.govpharmiweb.com Given that this compound typically has a negative surface charge at neutral pH, it readily adsorbs positively charged molecules. biointerfaceresearch.compharmiweb.com The isoelectric point (pI) of a protein, which is the pH at which it has no net charge, is a key factor in predicting its electrostatic adsorption to this compound. nih.govnih.gov Adsorption is most favorable when the pH of the solution is between the pI of the protein and the PZC of the adjuvant, as this ensures opposite charges. biopharminternational.com For example, at physiological pH, amorphous this compound (PZC ~4.0) effectively adsorbs lysozyme (B549824) (pI ~11.0) but adsorbs less albumin (pI ~4.8). nih.gov

The surface charge of this compound creates an electrical double layer in the surrounding solution. For instance, the negative surface of aluminum phosphate (B84403) at neutral pH attracts positive ions, forming a layer (the Stern layer) where the pH can be lower than the bulk solution. nih.gov This localized pH environment can influence the stability of adsorbed molecules. nih.gov

Ligand Exchange Phenomena Involving Hydroxyl and Phosphate Groups

Ligand exchange is considered the strongest interaction driving adsorption to aluminum-containing adjuvants and can even overcome electrostatic repulsion. nih.govpharmiweb.commdpi.com This mechanism involves the displacement of surface hydroxyl (Al-OH) or phosphate (Al-OPO3) groups on the this compound by functional groups on the adsorbate, such as phosphate groups. nih.govpharmtech.comnih.gov

Aluminum has a high affinity for phosphate, making this a particularly important mechanism for phosphorylated molecules. nih.gov The availability of surface hydroxyl groups for ligand exchange is a critical factor. nih.gov While ligand exchange occurs with both aluminum hydroxide (B78521) and this compound, it is generally stronger with aluminum hydroxide because it has more available surface hydroxyl groups. nih.gov The presence of phosphate ions in the formulation buffer can compete with the adsorbate for these sites, reducing the number of available hydroxyl groups and potentially weakening the adsorption of phosphorylated antigens. nih.govresearchgate.net

Factors Influencing Adsorption Capacity and Affinity

The extent and strength of adsorption onto this compound are influenced by several factors, with the phosphate-to-aluminum molar ratio being a key determinant of the surface adsorption sites.

Effects of Phosphate-to-Aluminum (P/Al) Molar Ratio on Surface Adsorption Sites

The P/Al molar ratio is a fundamental characteristic of this compound that dictates its composition and significantly impacts its physical properties, including the number and nature of surface adsorption sites. nih.govnih.govgoogle.com As the P/Al ratio increases, more hydroxyl groups on the aluminum solid are replaced by phosphate groups. nih.govmdpi.comgoogle.com This directly affects the surface chemistry and, consequently, the adsorption behavior.

A higher P/Al ratio leads to a greater number of surface phosphate groups, which in turn lowers the PZC. nih.govpharmiweb.com Commercial aluminum phosphate adjuvants often have a P/Al ratio of 1.1–1.15. nih.govpharmiweb.com The precipitation pH during synthesis is a critical factor influencing this ratio; lower pH favors the formation of Al-PO4 bonds, while higher pH leads to more Al-OH bonds. nih.gov

The P/Al ratio directly influences the types of interactions that can occur at the surface. For instance, decreasing the number of surface hydroxyl groups by increasing the phosphate content (a higher P/Al ratio) can alter the strength of ligand-exchange adsorption. pharmiweb.commdpi.com Studies have shown that the adsorption capacity and the strength of adsorption for phosphorylated proteins are inversely related to the degree of phosphate substitution on the adjuvant surface. researchgate.net This is because an excess of phosphate on the adjuvant surface reduces the available sites for ligand exchange with phosphorylated molecules. nih.govresearchgate.net Therefore, controlling the P/Al ratio is a critical aspect of designing this compound with specific adsorption characteristics. google.com

The table below summarizes research findings on how the P/Al ratio affects the properties of this compound.

P/Al Molar RatioEffect on Surface GroupsEffect on PZCImpact on Adsorption
Low Higher proportion of surface hydroxyl groupsHigherFavors ligand exchange with phosphorylated molecules
High (e.g., 1.1-1.15) Higher proportion of surface phosphate groupsLower (e.g., 4.6-5.6)Reduces sites for ligand exchange, favors electrostatic interaction with positively charged molecules

This data is compiled from studies on the synthesis and characterization of this compound. nih.govnih.govpharmiweb.comresearchgate.netgoogle.com

Impact of Ionic Strength and Buffer Composition on Interfacial Reactions

The surface of this compound contains hydroxyl groups that can undergo protonation or deprotonation depending on the pH of the medium, resulting in a pH-dependent surface charge. nih.gov The point of zero charge (PZC) of this compound, the pH at which the net surface charge is zero, is a critical parameter. Commercial this compound adjuvants typically have a PZC around 5, giving them a negative surface charge at a neutral pH. mdpi.com However, this can be modulated by the buffer composition.

Phosphate ions have a high affinity for aluminum and can replace surface hydroxyl groups through ligand exchange. nih.gov The addition of a phosphate buffer to an aluminum adjuvant suspension can lower the PZC. nih.gov For instance, increasing the concentration of a phosphate buffer was found to make the surface of an this compound sulfate (B86663) adjuvant more negative, which in turn increased the binding of certain antigens. biopharminternational.com Conversely, diluting an this compound adjuvant in a solution without phosphate can lead to a reduction in surface phosphate groups and an increase in the PZC. nih.gov

Other buffer anions can also interact with the this compound surface and affect adsorption. These include borate, citrate, carbonate, and succinate. nih.gov Buffers such as histidine, MOPS, and Tris are considered to have a minimal impact on the surface characteristics and antigen adsorption. nih.gov

Ionic strength, often adjusted with sodium chloride (NaCl), also plays a crucial role. Increased ionic strength can shield the surface charges on both the adjuvant and the antigen. nih.gov This shielding effect can reduce the electrostatic interactions that are often a primary driver of antigen adsorption. nih.gov Furthermore, high ionic strength can lead to increased aggregation of the primary this compound particles, which results in a decrease in the available surface area for adsorption. nih.gov

The interplay between pH, ionic strength, and buffer composition can therefore be complex. For example, the sedimentation behavior of aluminum phosphate suspensions, a measure of their stability, is significantly altered by changes in pH and ionic strength. researchgate.net These formulation parameters can shift the suspension between flocculated (loosely aggregated) and deflocculated states, which can impact the resuspendability and ultimately the performance of the final product. researchgate.netmdpi.com

Table 1: Impact of Ionic Strength and Buffer on this compound Properties

ParameterEffect of Increased Ionic Strength (e.g., with NaCl)Effect of Phosphate BufferEffect of Other Buffer Anions (Borate, Citrate, etc.)
Surface Charge Shielding of surface charges, reducing electrostatic interactions. nih.govLowers the point of zero charge (PZC). nih.govCan affect adsorption. nih.gov
Antigen Adsorption Can reduce adsorption of electrostatically bound antigens. nih.govCan increase binding of some antigens. biopharminternational.comCan compete with antigens for adsorption sites. mdpi.com
Aggregation Enhances particle aggregation. pharmiweb.comCan influence aggregation state.Can influence aggregation state.
Surface Area Decreases effective surface area for adsorption. nih.govCan alter surface properties.Can alter surface properties.

Surface Area and Porosity Influence on Adsorption

The surface area and porosity of this compound are fundamental physical characteristics that directly govern its capacity to adsorb antigens. mdpi.compharmiweb.com A larger surface area provides more sites for antigen attachment, thereby enhancing the adjuvant's adsorption capacity. mdpi.compharmiweb.com

While direct measurements for commercial aluminum phosphate can be challenging, the ultrastructure suggests a very large surface area. mdpi.compharmiweb.com For comparison, aluminum hydroxide adjuvants, which have a different crystalline structure, have been estimated to have a surface area of approximately 514 m²/g. mdpi.com The large surface area of aluminum adjuvants is a key factor in their high adsorptive capacity for antigens. nih.govmdpi.com

The manufacturing conditions, such as the degree of crystallinity, can impact the surface area and, consequently, the adsorptive capacity. nih.gov For example, poorly crystalline aluminum hydroxide has a larger surface area and higher adsorptive capacity than its more crystalline counterparts. nih.govsld.cu Similarly, for this compound, any process that alters its amorphous structure, such as autoclaving, can lead to a decrease in surface area and a corresponding reduction in protein adsorption capacity. sci-hub.ru Deprotonation and dehydration reactions that occur at elevated temperatures can cause a reduction in surface area. sci-hub.ru

The porosity of the aggregated this compound particles also plays a role. The porous nature of the aggregates allows antigens to access a larger internal surface area, not just the external surface of the aggregate. sld.cu The size and distribution of these pores can influence the accessibility of the surface to different sizes of antigen molecules.

Table 2: Research Findings on Surface Area and Adsorption of Aluminum Adjuvants

Study FocusKey FindingImplication for Adsorption
Crystallinity and Surface Area Poorly crystalline aluminum hydroxide exhibits a larger surface area than more crystalline forms. nih.govsld.cuHigher adsorption capacity is associated with lower crystallinity and higher surface area. nih.gov
Effect of Autoclaving on this compound Autoclaving can cause deprotonation and dehydration, leading to a decreased surface area. sci-hub.ruReduced surface area after autoclaving results in a lower protein adsorption capacity. sci-hub.ru
Primary Particle Aggregation Aluminum adjuvants consist of primary nanoparticles that form larger aggregates, creating a high surface area. mdpi.comThe large surface area allows for a high adsorptive capacity for antigens. nih.govmdpi.com
"Depot Effect" A larger surface area is thought to enhance the "depot effect" by increasing antigen storage at the injection site. mdpi.comPromotes prolonged antigen presentation to the immune system. mdpi.compharmiweb.com

Suspension Stability and Aggregation Behavior of this compound Dispersions

The stability of this compound dispersions is a critical quality attribute, as these adjuvants are typically administered as suspensions. rsc.orgresearchgate.net The tendency of the particles to aggregate and sediment can affect the homogeneity of the formulation and its performance. mdpi.com

The aggregation behavior of this compound is governed by a balance of attractive and repulsive forces between the particles, as described by the DLVO (Derjaguin-Landau-Verwey-Overbeek) theory. rsc.org The primary factors influencing this balance are the particle size and the zeta potential, which is a measure of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion. rsc.org

The surface charge of this compound particles is pH-dependent. mdpi.com At pH values far from the point of zero charge (PZC), the particles will have a significant surface charge (either positive or negative), leading to strong electrostatic repulsion and a more stable, deflocculated suspension. mdpi.com As the pH of the suspension approaches the PZC (around pH 5-7 for many formulations), the net surface charge decreases, reducing the repulsive forces. mdpi.com This can lead to particle aggregation, or flocculation, and faster sedimentation. mdpi.com

Ionic strength also significantly impacts suspension stability. The addition of salts like sodium chloride shields the surface charges, compressing the electrical double layer around the particles. researchgate.net This reduces the electrostatic repulsion, promoting aggregation and sedimentation. pharmiweb.com

The particles in an this compound suspension are typically aggregates of primary nanoparticles, ranging in size from 1 to 20 µm. These aggregates can be loose and have a scaffold-like structure, which, while leading to higher sedimentation rates, can be easily resuspended. mdpi.com The sedimentation behavior, including the rate of settling and the volume of the resulting sediment, can be used to characterize the flocculated state of the suspension. researchgate.net

Formulation conditions that lead to a flocculated state are often characterized by a faster settling onset and a higher sedimentation volume ratio. researchgate.net While some degree of flocculation can be desirable for easy resuspension, excessive aggregation can lead to issues with dose uniformity and administration. researchgate.net Therefore, controlling factors like pH and ionic strength is crucial for maintaining the desired suspension stability of this compound dispersions. researchgate.netmdpi.com

Table 3: Factors Influencing the Suspension Stability of this compound

FactorInfluence on Aggregation and StabilityResearch Findings
pH As pH approaches the PZC, electrostatic repulsion decreases, leading to increased aggregation and sedimentation. mdpi.comThe PZC of aluminum phosphate is between 5 and 7. At this point, the suspension is most likely to flocculate. mdpi.com
Ionic Strength Increased ionic strength shields surface charges, reducing electrostatic repulsion and promoting aggregation. nih.govThe addition of NaCl enhances particle aggregation. pharmiweb.com
Particle Size Larger aggregate sizes lead to faster sedimentation rates according to Stokes' law. rsc.orgParticle size is a primary determinant of suspension stability for this compound. rsc.org
Zeta Potential Higher absolute zeta potential indicates greater electrostatic repulsion and a more stable suspension. rsc.orgZeta potential is a key factor governing suspension stability. rsc.org

Mechanistic Investigations of Aluminum Hydroxyphosphate Formation and Transformation

Nucleation and Growth Kinetics in Aqueous Systems

The formation of aluminum hydroxyphosphate particles from a supersaturated aqueous solution is a multi-stage process governed by specific kinetics. Unlike typical solid-liquid phase separations that lead to crystalline materials, the formation of amorphous aluminum phosphate (B84403) is often considered a liquid-liquid phase separation. scielo.br In this process, the particles are formed from a concentrated, highly viscous liquid phase that separates from a more dilute phase. scielo.br

Nucleation : This initial step involves the spontaneous formation of a new solid phase from component ions in the supersaturated solution. cleaninginstitute.org Precipitation is initiated by the nucleation of amorphous aluminum phosphate precursors. researchgate.net These nuclei can form homogeneously from the constituent ions or heterogeneously on existing foreign particles. cleaninginstitute.org

Growth : Following nucleation, the particles grow as ions from the solution diffuse to the surface of the nucleus and become incorporated into the solid phase. cleaninginstitute.org In the case of this compound, this involves the simultaneous incorporation of both hydroxide (B78521) and phosphate groups.

Agglomeration and Ripening : The primary particles formed are typically nano-sized and thermodynamically unstable. scielo.brnih.gov They tend to aggregate to form larger, micron-sized clusters. researchgate.netnih.gov Over time, a process known as aging or ripening occurs, during which the structure can undergo further transformations. nih.govresearchgate.net

The kinetics of these transformations control the functionality and stability of the final material. scielo.br The entire process, from the creation of aqueous aluminum solutions containing various mono- and polynuclear aluminum hydrolysis products to the final agglomerated precipitate, is highly dependent on factors like pH, ion concentration, and temperature. cleaninginstitute.orgscience.gov

Role of Phosphate Incorporation in Inhibiting Crystallization

A defining characteristic of this compound used in many applications is its amorphous, or non-crystalline, nature. mdpi.com This lack of long-range atomic order is a direct result of the incorporation of phosphate ions into the aluminum hydroxide structure during precipitation. mdpi.comucf.edu

Aluminum hydroxide, when precipitated alone under specific conditions, can form crystalline structures like gibbsite. However, the presence of phosphate ions during the precipitation process interferes with and inhibits this crystallization. mdpi.comucf.edu The phosphate groups replace a portion of the hydroxyl groups that would otherwise coordinate with the aluminum ions. mdpi.com The different size, charge, and bonding geometry of the phosphate ion compared to the hydroxyl ion disrupt the regular, repeating lattice structure required for crystal formation. This interference ensures that the resulting this compound solid remains in an amorphous state. mdpi.com This effect is also observed with other incorporated ions, which can inhibit the crystallization of aluminum hydroxide. researchgate.net

Speciation of Aluminum and Phosphate in Solution During Synthesis

The synthesis of this compound involves a complex interplay of dissolved aluminum and phosphate species in the aqueous solution, which is heavily influenced by the reaction conditions, especially pH. nih.gov

During precipitation, a competition occurs between phosphate and hydroxide ions to bind with aluminum. google.com The pH of the solution is a critical determinant of the outcome of this competition:

At lower pH , there is a lower concentration of competing hydroxide ions. This environment favors the formation of Al-PO₄ bonds, thus maximizing the P/Al ratio in the final solid. nih.govgoogle.com

At higher pH , the increased concentration of hydroxide ions allows them to compete more effectively for the coordination sites around the aluminum ions, resulting in a lower P/Al ratio. nih.gov

The concentration of dissolved aluminum in the solution during synthesis is also dynamically affected by the presence of phosphate. At a neutral pH of 7, dissolved Al(III) is generally undetectable in the presence of phosphate. mdpi.com However, at lower pH values, the relationship is more complex. Studies on phosphate sorption onto amorphous aluminum hydroxide (AAH) show that the speciation and concentration of aluminum change significantly with phosphate levels. mdpi.com For example, at pH 5, increasing the initial phosphate concentration leads to a decrease in dissolved Al(III), suggesting that phosphate inhibits its release into the solution. mdpi.com In contrast, at pH 3, low phosphate loading inhibits the release of Al(III), while high loading promotes it. mdpi.com This indicates that phosphate surface complexes can block the dissolution of active sites at low concentrations, while higher concentrations may promote dissolution as part of the precipitation of new aluminum phosphate phases. mdpi.com

The molar ratio of phosphorus and aluminum (P/Al) in the reactants is a key parameter used to control the final composition and properties of the this compound. nih.gov The final P/Al ratio of the precipitated solid dictates important physicochemical characteristics. google.com

Table of Dissolved Aluminum Concentration

The following table, based on data from studies of phosphate sorption on amorphous aluminum hydroxide, illustrates the complex relationship between pH, initial phosphate concentration, and the amount of aluminum that remains dissolved in the solution. mdpi.com

pHInitial P Concentration (mM)Dissolved Al(III) (µM)
30~150
30.1~120
31~75
310~175
50~10
50.1~5
51Undetectable
70Undetectable
71Undetectable

Computational and Theoretical Chemistry Studies of Aluminum Hydroxyphosphate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems. While direct DFT studies on the bulk structure of amorphous aluminum hydroxyphosphate are complex due to its lack of long-range order, significant insights have been gained by modeling its fundamental components and interactions, particularly at surfaces.

Researchers have often used crystalline analogues like gibbsite (a form of aluminum hydroxide) and other aluminum oxides as model surfaces to study the adsorption and bonding of phosphate (B84403). conicet.gov.ar Quantum mechanics calculations using DFT have been employed to identify the geometry and thermodynamics of phosphate surface complexes on these model surfaces. conicet.gov.ar These studies model adsorption reactions as a ligand exchange between phosphate species and surface functional groups (e.g., hydroxyls). conicet.gov.ar

Key findings from DFT studies on related systems include:

Adsorption Energetics: Calculations consistently show that the formation of phosphate surface complexes is thermodynamically favored, especially at acidic pH. conicet.gov.ar

Bonding Geometries: DFT has been used to determine the most stable binding configurations. For phosphate on aluminum (hydr)oxide surfaces, several geometries have been identified, including monodentate (where the phosphate ion binds to one aluminum atom) and bidentate (binding to two aluminum atoms) complexes. conicet.gov.arresearchgate.net

Vibrational Frequencies: A powerful application of DFT is the calculation of vibrational frequencies associated with specific molecular structures. These calculated frequencies for different phosphate surface complexes can be compared with experimental data from techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy. conicet.gov.ar For instance, DFT calculations have successfully predicted the shifts in P-O and P-OH stretching frequencies observed experimentally at different pH values, helping to confirm the proposed surface structures. conicet.gov.ar

Electronic Properties: By analyzing the molecular orbitals, DFT provides details on the nature of the Al-O-P bond. Studies on related Fe(III)-PO4 and Al(III)-PO4 systems show that the strong "white line" feature in experimental P K-edge XANES spectra corresponds to electronic transitions into P(3p)–O(2p)–Al(3p) antibonding molecular orbitals, providing a direct probe of the covalent interactions. researchgate.net

Ab initio methods, which are based on first-principles quantum chemistry, have also been used to determine the crystal structures of related aluminum phosphate minerals from powder X-ray diffraction data, further informing the types of coordination environments (e.g., octahedral AlO₆ and tetrahedral PO₄) that are likely present in the amorphous material. malvernpanalytical.comgeoscienceworld.org

Table 1: Summary of DFT Findings on Phosphate Bonding on Aluminum (Hydr)oxide Surfaces

Parameter Studied Key Computational Finding Significance
Adsorption Geometry Bidentate binuclear and monodentate complexes are common. conicet.gov.armdpi.com Determines the structural nature of the interaction between phosphate and the aluminum hydroxide (B78521) framework.
Thermodynamics Phosphate adsorption is thermodynamically more favorable at acidic pH compared to high pH. conicet.gov.ar Explains experimental observations of higher phosphate uptake at lower pH.
Vibrational Spectra Calculated P-O and P-OH stretching frequencies shift with pH, matching experimental FTIR data. conicet.gov.ar Validates the accuracy of the computed surface complex structures.
Electronic Structure Analysis of molecular orbitals helps interpret experimental XANES spectra. researchgate.net Provides fundamental understanding of the covalent character of the Al-O-P bond.

Molecular Dynamics Simulations for Interfacial Behavior and Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations are particularly valuable for understanding the dynamic behavior at the interface between the adjuvant and its aqueous environment, including interactions with biomolecules like proteins.

Given the use of this compound as a vaccine adjuvant, a primary focus of MD simulations has been to elucidate the mechanisms of protein adsorption. biointerfaceresearch.com These simulations can model the complex interplay of forces that govern how a protein approaches and binds to the adjuvant surface. Key interactions investigated include:

Electrostatic Interactions: This is a major driving force for adsorption. biointerfaceresearch.com Simulations can map the electrostatic potential of both the protein and the adjuvant surface to predict favorable orientations.

Hydrogen Bonding: MD can track the formation and breaking of hydrogen bonds between the adjuvant surface (hydroxyl and phosphate groups) and protein residues or water molecules. biointerfaceresearch.com

Fully atomistic MD simulations have been used to study the orientation-dependent adsorption of proteins like lysozyme (B549824) onto surfaces, while coarse-grained methods such as Dissipative Particle Dynamics (DPD) can simulate larger systems and longer timescales, for example, to model the interaction of large viral proteins with nanoparticles. researchgate.netnih.gov Molecular docking, a related technique, has been used to predict the most stable binding modes and key interacting residues between different aluminum phosphate structures and proteins like lysozyme and bovine serum albumin. biointerfaceresearch.com One study found that a structure with the formula AlOH(PO₄)₂ had a more favorable binding interaction with lysozyme compared to other stoichiometries. biointerfaceresearch.com

Table 2: Applications of Molecular Dynamics in Studying this compound Interfaces

Simulation Type System Studied Key Insights Gained
Molecular Docking Aluminum phosphate structures with Lysozyme and Bovine Serum Albumin (BSA). biointerfaceresearch.com Predicted binding energies, key amino acid residues, and dominant interaction types (electrostatic, hydrogen bonds).
Atomistic MD Lysozyme adsorption on a model surface. researchgate.net Revealed orientation-dependent adsorption and the role of specific surface patches.
Coarse-Grained MD Protein interaction with nanoparticles. nih.gov Allowed simulation of larger systems to understand cooperative adsorption and colloidal stability.
DFT-level MD Water dynamics at the gibbsite (Al(OH)₃) surface. science.gov Provided an accurate representation of the orientation of surface hydroxyl groups and their interaction with water.

Thermodynamic Modeling of Stability and Phase Transitions

Thermodynamic modeling is used to predict the stability of different chemical phases under various conditions of temperature, pressure, and composition. For this compound, this is crucial for understanding its persistence, potential transformations, and behavior during synthesis and application.

The amorphous nature of this compound means it is metastable with respect to crystalline forms. ingentaconnect.com Experimental studies have determined the standard Gibbs free energy of formation (ΔGf°) for hydrated crystalline phases like AlPO₄·1.5H₂O, finding it to be less stable (more soluble) than the dihydrate form, variscite (AlPO₄·2H₂O). ingentaconnect.com

Computational thermodynamic modeling, using software like FactSage, has been applied to predict the stability of crystalline aluminum phosphate compounds at high temperatures. osti.gov These models can generate stability diagrams as a function of temperature and oxygen partial pressure. For example, such models predict that aluminum orthophosphate (AlPO₄) is stable to over 1400 °C, and its stability increases with higher oxygen partial pressure. osti.gov

Molecular dynamics simulations have also been used to study phase transitions.

Pressure-Induced Amorphization: MD simulations on α-berlinite, a crystalline polymorph of AlPO₄, revealed the mechanism of its transformation into an amorphous solid under high pressure. nih.gov The simulations showed that the amorphized material possesses a "structural memory," allowing it to revert to the original single-crystal structure when the pressure is released. nih.gov

Precipitation and Crystallization: Simulations and thermodynamic calculations have been used to model the precipitation of aluminum phosphates from aqueous solutions. wordpress.com These studies show that amorphous precursors form first, which then slowly crystallize over time into more stable phases like variscite or, at higher temperatures, berlinite (B1174126). wordpress.com This aligns with the Ostwald-Lépine rule (also known as the rule of stages or Stranski's rule), which states that the least stable polymorph crystallizes first. ingentaconnect.com

These computational approaches are essential for constructing phase diagrams and predicting the conditions under which amorphous this compound will remain stable or transform into other crystalline or dissolved species.

Table 3: Thermodynamic Data and Phase Transitions of Aluminum Phosphate Systems

System/Process Computational Method Key Finding Reference
Hydrated Al-Phosphate Thermodynamic Calculation (from experimental data) AlPO₄·1.5H₂O is metastable relative to variscite (AlPO₄·2H₂O). ingentaconnect.com
Crystalline Al-Phosphates Thermodynamic Modeling (FactSage) AlPO₄ is stable up to ~1430 °C at low oxygen pressure; stability increases with oxygen pressure. osti.gov
Crystalline to Amorphous Molecular Dynamics (MD) Pressure can induce a reversible amorphous phase transition in crystalline AlPO₄ (α-berlinite). nih.gov
Aqueous Precipitation Thermodynamic Calculation (PHREEQC) Below 54 °C, variscite is the most stable phase; above this temperature, berlinite is more stable. wordpress.com

Reaction Mechanism Elucidation via Computational Approaches

Understanding the reaction mechanism for the formation of this compound is key to controlling its physicochemical properties during synthesis. The process is generally a precipitation reaction involving the mixing of soluble aluminum salts (like aluminum chloride) and phosphate solutions, with pH controlled by adding a base like sodium hydroxide. researchgate.net

Initial Adsorption/Complexation: The first step is the adsorption of phosphate ions onto nascent aluminum hydroxide clusters or surfaces. DFT calculations, as described in section 6.1, are critical for understanding this step. They model the ligand exchange reactions where surface hydroxyl groups are replaced by phosphate ions, and they can determine the structure and stability of the resulting inner-sphere complexes. conicet.gov.armdpi.com

Surface Precipitation: As the concentration of phosphate at the surface increases, the initial surface complexes can evolve into surface precipitates. mdpi.com This process is thought to be promoted by the adsorption of phosphate itself, which can enhance the release of Al(III) ions from the solid, making them available to form new Al-PO₄ units at the surface or in the bulk solution. mdpi.com Spectroscopic studies have identified the formation of amorphous AlPO₄-like precipitates on the surface of amorphous aluminum hydroxide at high phosphate loadings. mdpi.com

These computational studies show that the formation of amorphous this compound is not a simple precipitation event but a complex interplay of surface complexation, dissolution, and reprecipitation, with properties that are highly dependent on reaction conditions like pH and reactant concentrations. researchgate.net

Engineered Aluminum Hydroxyphosphate Systems and Advanced Materials Design

Nanoparticle Engineering for Tailored Properties

The performance of aluminum hydroxyphosphate in various applications is intrinsically linked to its nanoscale characteristics. Engineering these properties allows for the optimization of the material for specific functions.

The synthesis of this compound nanoparticles with defined characteristics is crucial for their application in advanced materials. Chemical precipitation is a common method, involving the reaction of an aluminum salt, such as aluminum chloride, with a phosphate (B84403) source under controlled pH and temperature conditions. researchgate.netgoogle.com The ratio of phosphate to aluminum (P/Al) during the reaction is a critical parameter that influences the final composition and properties of the nanoparticles. google.comnih.gov

For instance, amorphous this compound nanoparticles (AAHPs) can be synthesized by chemical precipitation to create a library of particles with varying surface properties. researchgate.netnih.gov Methods have been developed to produce this compound with P/Al molar ratios typically ranging from 0.8 to 1.2. google.com The primary particles of this compound are often described as amorphous, plate-like, or disc-shaped structures with diameters around 50 nm. mdpi.com These primary nanoparticles tend to form larger aggregates, which can range from approximately 2 to 40 microns. google.com

Advanced synthesis techniques, such as the use of bicontinuous reverse microemulsions, have been employed to create aluminum (oxy)hydroxide nanoparticles with controlled shapes, like nanosticks, which exhibit a low degree of crystallinity. acs.orgresearchgate.net While not specific to this compound, these methods highlight the potential for sophisticated synthesis routes to control nanoparticle morphology.

Synthesis Parameters and Resulting Nanoparticle Characteristics
Synthesis MethodKey ParametersResulting Nanoparticle TypePrimary Particle Size/ShapeReference
Chemical PrecipitationP/Al molar ratio, pH, temperatureAmorphous this compound (AAHP)~50 nm diameter, plate-like/disc-shaped researchgate.netgoogle.commdpi.com
Precipitation from Aluminum Chloride and Dibasic Hydrogen PhosphateControlled addition and centrifugationThis compound Nanoparticles (AP-NPs)Nanometer-scale nih.gov
Bicontinuous Reverse MicroemulsionMicroemulsion compositionAluminum (Oxy)hydroxide Nanosticks~80 nm length, ~10 aspect ratio acs.orgresearchgate.net

The dimensions of this compound nanoparticles have a direct impact on their surface area and, consequently, their surface reactivity. Generally, decreasing the particle size from the micrometer to the nanometer scale significantly increases the surface-area-to-volume ratio. nih.govnih.gov This high surface area is a key property, providing a large interface for interaction with other substances. mdpi.com

For example, the surface area of aluminum hydroxide (B78521) adjuvants, a related material, has been estimated to be around 514 m²/g. mdpi.com While direct measurements for this compound can be challenging, its composition of approximately 50 nm primary nanoparticles suggests it also possesses a very large surface area. mdpi.com This extensive surface is fundamental to its high capacity for adsorbing proteins and other molecules. mdpi.comresearchgate.net

The surface charge of this compound nanoparticles is another critical aspect of their reactivity, which is influenced by the P/Al ratio and the pH of the surrounding medium. nih.govmdpi.com Commercial this compound with a P:Al ratio of 1.1–1.15:1 typically has a point of zero charge (PZC) around 5, resulting in a negative surface charge at neutral pH. mdpi.com In contrast, amorphous this compound sulfate (B86663) (AAHS), with a lower P:Al ratio of 0.3, has a PZC of about 7.0, making it neutral at a neutral pH. nih.govmdpi.com

Studies have shown that engineering the surface properties, including charge, can significantly influence the nanoparticle's interaction with biological systems. For instance, positively charged amorphous this compound nanoparticles (around 21 nm) have demonstrated different interaction profiles compared to their negatively charged counterparts (around 23 nm). researchgate.netnih.govmdpi.com The relationship between size and surface properties is a key area of research for tailoring the functionality of these nanomaterials. rsc.orgmdpi.com

Influence of Nanoparticle Properties on Surface Reactivity
Nanoparticle PropertyEffectExampleReference
Reduced Particle Size (Micro to Nano)Increased surface area, potentially higher uptake by cellsNanoparticles (~110 nm) show different activity than microparticles (~9 µm) nih.govmdpi.com
Surface Charge (P/Al Ratio & pH Dependent)Determines electrostatic interactions with other moleculesPositively charged AAHPs (~21 nm) vs. negatively charged AAHPs (~23 nm) show different biological interactions researchgate.netnih.govmdpi.com
High Surface AreaHigh capacity for protein adsorptionThe large surface area of aluminum adjuvants is crucial for their adsorptive capacity mdpi.com

Controlled Synthesis of Nanometer-Scale this compound

Surface Modification and Functionalization Strategies

To further enhance and tailor the properties of this compound, its surface can be modified through various chemical strategies.

The surface of this compound can be functionalized by grafting organic ligands and polymers. This modification can alter surface properties such as hydrophobicity, charge, and stability. For example, the surface of related aluminum oxyhydroxide nanorods has been functionalized with amino (-NH2) groups, which alters their interaction with biological cells compared to unmodified or sulfonate (-SO3H) functionalized particles. researchgate.netmdpi.comacs.org

Polymers such as poly(acrylic acid) (PAA) have been used to coat aluminum-based nanoparticles. The adsorption of PAA onto the nanoparticle surface is influenced by factors like the pH of the formulation, which affects the protonation state of the carboxylic acid groups in the polymer. mdpi.com Such polymer coatings can improve the stability of nanoparticle suspensions and introduce new functionalities. While these examples often use aluminum oxyhydroxide, the principles are applicable to this compound, which also possesses surface hydroxyl groups that can serve as points for chemical modification. nih.govmdpi.com The development of composite adjuvants sometimes involves the use of polymers to bridge between colloidal particles. researchgate.net

Introducing heteroatoms into the structure of aluminum-based nanoparticles is an effective strategy for modulating their physicochemical properties. Doping aluminum oxyhydroxide with elements like silicon (Si) or calcium (Ca) has been shown to create nanoadjuvants with well-controlled properties. nih.govresearchgate.net The dopants are typically distributed homogeneously within the nanoparticle structure. nih.gov

This doping can influence the material's behavior in biological environments. For instance, Si- or Ca-doped aluminum oxyhydroxide nanoadjuvants have been reported to mediate higher antigen uptake and promote lysosomal escape in dendritic cells. nih.govresearchgate.net The mechanism is thought to involve the dissolution of the dopant within the acidic environment of the lysosome, leading to its rupture. nih.gov

Similarly, modifying aluminum adjuvants with manganese (Mn) has been explored to create materials that can effectively stimulate both humoral and cellular immune responses. researchgate.net The presence of manganese can enhance antigen adsorption and promote internalization by dendritic cells. researchgate.net Doping can also affect the surface chemistry of the nanoparticles. For instance, doping fumed silica (B1680970) with titanium and aluminum has been shown to reduce the density of surface silanol (B1196071) groups, thereby altering its surface reactivity. acs.org Although these examples primarily focus on aluminum oxyhydroxide or silica, the strategy of heteroatom doping is a promising avenue for modulating the properties of this compound.

Grafting of Organic Ligands and Polymers to this compound Surfaces

Composite Material Development with this compound Components

This compound nanoparticles can serve as a component in the development of advanced composite materials. Their inclusion can enhance the mechanical, thermal, or functional properties of a polymer matrix. The nanoparticles can act as a reinforcing agent, improving the strength and stiffness of the composite.

The development of such composites requires careful consideration of the interface between the this compound nanoparticles and the polymer matrix to ensure good adhesion and stress transfer. Surface modifications, as described in section 7.2.1, can be crucial for improving the compatibility between the inorganic nanoparticles and the organic polymer. For example, functionalized renewable polymers have been explored to toughen polylactide, a common biodegradable polymer. umn.edu

In the context of vaccine development, composite adjuvants are being designed where this compound is combined with other immune-stimulating compounds, such as Toll-like receptor (TLR) agonists. mdpi.com In these systems, the this compound acts as a delivery vehicle, adsorbing the other components and facilitating their co-delivery to immune cells. mdpi.com The creation of these composite materials relies on a detailed understanding of the interactions between the different components and the physicochemical properties of the this compound. nih.gov

Integration with Other Inorganic Matrix Materials

The combination of this compound with other inorganic materials results in composites that exhibit synergistic or enhanced properties compared to the individual components. The integration can be achieved through co-precipitation, physical mixing, or the formation of layered structures. mdpi.commdpi.com These composites are designed to optimize characteristics such as mechanical strength, thermal stability, porosity, and surface reactivity.

A notable example of such integration is the formation of aluminum-magnesium composites. One commercially available material, known as Imject™ Alum, is a composite of amorphous aluminum hydroxycarbonate and crystalline magnesium hydroxide. nih.gov Another approach involves the development of aluminum-magnesium layered double-hydroxide nanomaterials. mdpi.com Similarly, the synthesis of polymeric aluminum ferric sulfate (PAFS) flocculants for water treatment involves the formation and precipitation of both iron hydroxyphosphate and this compound. mdpi.com In this process, OH⁻ ions can replace PO₄³⁻ in this compound, leading to the formation of hydroxide precipitates that aid in purification through adsorption. mdpi.com

The properties of these inorganic composites are highly dependent on the components and the synthesis method. For instance, the ratio of aluminum to other metals and the crystalline nature of the components are critical factors. mdpi.comnih.gov

Inorganic Matrix ComponentComposite System DescriptionMethod of IntegrationKey Material Properties
Magnesium HydroxideComposite of amorphous aluminum hydroxycarbonate and crystalline magnesium hydroxide (e.g., Imject™ Alum). nih.govCo-formulation. nih.govCombines properties of both amorphous aluminum and crystalline magnesium components. nih.gov
MagnesiumAluminum-magnesium layered double-hydroxide nanomaterials. mdpi.comConjugation/synthesis of layered structures. mdpi.comForms layered nanomaterials with specific surface characteristics. mdpi.com
Ferric SulfatePolymeric Aluminum Ferric Sulfate (PAFS) flocculant. mdpi.comPolymerization of aluminum and iron salts, leading to co-precipitation of this compound and iron hydroxyphosphate. mdpi.comForms a composite water-soluble polymer characterized by the co-existence of multiple crystalline phases and some amorphous substances. mdpi.com
Aluminum Silicate (Bentonite)Bentonite, a form of aluminum silicate, has been used in gel formulations. sld.cuMechanical mixing to form a gel. sld.cuForms a stable gel suspension with a large surface area. sld.cu

Hybrid Organic-Inorganic this compound Systems

Hybrid organic-inorganic systems represent a sophisticated approach to materials design, where organic molecules are chemically integrated with the inorganic this compound structure. This integration can occur at the molecular level through covalent or strong ionic bonds, resulting in a true hybrid material rather than a simple mixture. These materials combine the robustness and thermal stability of the inorganic framework with the functional versatility of the organic component. nih.govnih.gov

A prime example is the synthesis of organic-inorganic hybrid aluminum phenylphosphonate (B1237145). nih.gov Researchers have developed a hydrothermal method to create flower-like porous aluminum phenylphosphonate microspheres using phenylphosphinic acid and aluminum nitrate (B79036) as precursors. nih.gov The formation of these complex hierarchical structures involves a two-stage growth process identified as synergistic Ostwald ripening and the oriented attachment of nanosheets. nih.gov These hybrid microspheres can be converted into mesoporous amorphous aluminum phosphates through high-temperature treatment without destroying the hierarchical morphology. nih.gov

Another strategy involves the surface functionalization of this compound nanoparticles with organic molecules. researchgate.net For instance, the cationic surface functionalization of aluminum-based nanorods with amine (NH₂) groups has been demonstrated. researchgate.net This modification alters the surface chemistry and properties of the inorganic nanoparticles. researchgate.net The concept extends to creating clay-lipid hybrids, where a nanoclay like sepiolite (B1149698) is modified with organic lipids such as phosphatidylcholine to form bio-nano hybrid carriers. nih.gov While not directly this compound, this demonstrates the principle of integrating inorganic scaffolds with organic functional layers. nih.gov

Organic ComponentHybrid System DescriptionSynthesis ApproachKey Structural/Functional Characteristics
Phenylphosphinic AcidFlower-like porous aluminum phenylphosphonate microspheres. nih.govHydrothermal synthesis using phenylphosphinic acid and aluminum nitrate precursors. nih.govHierarchical, micro-flower morphology composed of self-assembled nano-flakes; can be converted to mesoporous amorphous aluminum phosphate via heat treatment. nih.gov
Amine (NH₂) GroupsCationic surface-functionalized aluminum-based nanorods. researchgate.netChemical modification of the nanoparticle surface. researchgate.netAlters the surface properties of the inorganic nanostructure. researchgate.net
PhosphatidylcholineLipid-based bio-nano hybrids using a nanoclay inorganic core. nih.govModification of the inorganic clay surface with the organic lipid. nih.govCreates a hybrid material combining the properties of the inorganic substrate and the organic functionality. nih.gov

Interactions with Biological Macromolecules and Cellular Components in Vitro Studies

Adsorption Thermodynamics and Kinetics with Model Proteins and Polysaccharides

The adsorption of antigens to aluminum adjuvants is a critical factor influencing their immunopotentiating effects. This process is governed by complex physicochemical interactions, including electrostatic forces, ligand exchange, and hydrophobic interactions. nih.govceon.rsresearchgate.net The thermodynamics and kinetics of these interactions are often studied using model proteins and polysaccharides to understand the fundamental principles of adsorption.

The adsorption process is typically analyzed using adsorption isotherms, such as the Langmuir model, which provides parameters like the maximum adsorption capacity (Bmax) and the apparent equilibrium constant (Keq). nih.govnih.govnih.gov However, it's noted that while the Langmuir model is often used, the adsorption of proteins to solid surfaces doesn't always meet the model's underlying assumptions, and other models like the Toth isotherm may provide a better fit for heterogeneous systems. nih.govceon.rsnih.gov

Electrostatic interactions are a major driving force for the adsorption of many proteins. nih.govresearchgate.net Aluminum hydroxyphosphate (AP), which typically has a negative surface charge at neutral pH due to a point of zero charge (PZC) around 4.6-5.6, preferentially adsorbs positively charged proteins like lysozyme (B549824). nih.govceon.rsnih.govmdpi.com Conversely, aluminum hydroxide (B78521), with a positive surface charge at neutral pH (PZC ~11.4), better adsorbs negatively charged proteins such as ovalbumin and bovine serum albumin (BSA). nih.govd-nb.info The adsorption is generally favored in the pH range between the isoelectric point (IEP) of the protein and the PZC of the adjuvant, where the two components have opposite charges. nih.gov

Ligand exchange is another significant mechanism, particularly for phosphorylated antigens. Aluminum has a high affinity for phosphate (B84403) groups, which can exchange with surface hydroxyl groups on the adjuvant, leading to a very strong interaction that can even overcome electrostatic repulsion. nih.govceon.rs

In vitro displacement studies have shown that adsorbed antigens can be displaced by proteins present in interstitial fluid, such as albumin and fibrinogen. nih.gov This displacement is rapid, with the majority occurring in less than 15 minutes. nih.gov The protein with a larger Langmuir adsorption coefficient is generally able to displace one with a smaller coefficient, highlighting the competitive nature of protein binding. nih.gov

Table 1: Adsorption Parameters of Model Proteins on Aluminum Adjuvants This table is interactive. Click on the headers to sort the data.

Model ProteinAdjuvant TypePrimary Adsorption MechanismKey FindingsReferences
LysozymeAluminum Phosphate (Adju-Phos)Electrostatic AttractionPreferentially adsorbed to the negatively charged aluminum phosphate. nih.govresearchgate.net
OvalbuminAluminum Hydroxide (Alhydrogel)Electrostatic AttractionBetter adsorbed to the positively charged aluminum hydroxide. nih.govresearchgate.net
Bovine Serum Albumin (BSA)Aluminum Hydroxide (Alhydrogel)Electrostatic AttractionShowed higher adsorption to aluminum hydroxide compared to aluminum phosphate. nih.govresearchgate.net
MyoglobinAluminum Hydroxide/PhosphateCompetitive DisplacementDisplaced from adjuvant by interstitial proteins like albumin and fibrinogen. nih.gov

Conformational Stability and Structural Integrity of Adsorbed Biomolecules

The interaction between biomolecules and this compound can lead to alterations in their three-dimensional structure, which may impact their biological function and stability. Several biophysical techniques are employed to study these conformational changes in vitro.

Studies using techniques like circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy have investigated the secondary structure of proteins upon adsorption. nih.govmdpi.com For instance, the adsorption of diphtheria toxoid onto aluminum hydroxide was found to cause an increase in β-sheet content and a decrease in α-helix content. researchgate.net However, other studies have reported minimal or no change in the secondary structure of different proteins after adsorption. mdpi.com This suggests that the effect on secondary structure is often antigen-dependent. mdpi.com

Differential scanning calorimetry (DSC) is used to assess the thermal stability of proteins. Multiple studies have shown that adsorption onto aluminum salts, including this compound, often leads to a decrease in the thermal stability of proteins like lysozyme, ovalbumin, and bovine serum albumin. nih.govresearchgate.net This destabilization is characterized by a lower melting temperature (Tm) and a reduced enthalpy of denaturation upon adsorption. nih.govresearchgate.net It has been proposed that this reduction in stability might facilitate antigen processing and presentation by immune cells. nih.govresearchgate.net

Extrinsic fluorescence spectroscopy, using probes like Bis-ANS, can detect changes in the tertiary structure and exposure of hydrophobic regions. For diphtheria toxoid adsorbed to aluminum hydroxide, a significant increase in Bis-ANS fluorescence was observed, indicating that previously buried hydrophobic sites became exposed upon adsorption. researchgate.net In contrast, the tertiary structure of other proteins, such as the recombinant protective antigen of Bacillus anthracis, reportedly did not change upon adsorption. mdpi.com

The strength of the antigen-adjuvant interaction can increase over time, a phenomenon referred to as aging. nih.gov This aging is thought to reflect structural changes in the adsorbed antigen and can lead to difficulties in desorbing the antigen. nih.govbiorxiv.org While these structural alterations may sometimes enhance immunogenicity, they can also potentially lead to the loss of critical epitopes. nih.govmdpi.com

Table 2: Impact of Adsorption on Protein Structure and Stability This table is interactive. Click on the headers to sort the data.

BiomoleculeAnalytical TechniqueObserved Effect of AdsorptionReferences
Lysozyme, Ovalbumin, BSADifferential Scanning Calorimetry (DSC)Decreased thermal stability (lower Tm). nih.govresearchgate.net
Diphtheria ToxoidCircular Dichroism (CD), Infrared Spectroscopy (IR)Increased β-sheet content, decreased α-helix content. researchgate.net
Diphtheria ToxoidExtrinsic Fluorescence (Bis-ANS)Increased exposure of hydrophobic sites. researchgate.net
Various protein antigensGeneral ObservationAdsorption can decrease, increase, or have no effect on stability, depending on the antigen. nih.govresearchgate.net
HIV glycoprotein (B1211001) 41 (gp41)FTIR SpectroscopyAdsorption did not affect the secondary protein structure. mdpi.com

Mechanisms of Material Uptake by Model Cellular Systems (e.g., Macrophages, Dendritic Cells in vitro)

The interaction of this compound with immune cells begins with its uptake, primarily by antigen-presenting cells (APCs) such as macrophages and dendritic cells (DCs). researchgate.netresearchgate.netdiva-portal.org In vitro studies using model cell lines like the human monocytic THP-1 cell line, as well as primary human and mouse cells, have been instrumental in elucidating the mechanisms of this uptake.

The primary mechanism for the internalization of particulate aluminum adjuvants is phagocytosis. researchgate.netdiva-portal.orgrsc.org Both aluminum hydroxide and this compound consist of nanoparticles that form micrometer-sized aggregates at physiological pH, and it is these aggregates that are recognized and engulfed by phagocytic cells. mdpi.comresearchgate.netbenthamopen.com In vitro studies have demonstrated that adsorbed antigens are more readily taken up by APCs through phagocytosis compared to soluble antigens, which are taken up by pinocytosis. nih.govrsc.org This enhanced uptake is considered a key aspect of their adjuvant activity.

The particle size of the adjuvant aggregates can influence the efficiency of uptake by immune cells. mdpi.com Studies comparing nanoparticles to microparticles of aluminum adjuvants have shown that nanoparticles are taken up more efficiently by THP-1 macrophages. nih.gov

Once phagocytosed, the aluminum adjuvant particles are contained within phagosomes. researchgate.netdiva-portal.org These particles are not secreted from the cells and can remain intracellular for extended periods, even through several cell divisions. benthamopen.com This intracellular persistence creates a depot of material, maintaining a saturated intracellular concentration of aluminum ions over time. researchgate.netresearchgate.net This sustained intracellular presence is thought to induce cellular stress, contributing to the adjuvant's immunostimulatory properties. diva-portal.org

In vitro experiments have shown that both phagocytosing and non-phagocytosing leukocytes can become associated with aluminum-based adjuvants. benthamopen.com Furthermore, it has been demonstrated that aluminum adjuvants can promote the differentiation of monocytes into dendritic cells in vitro, which are potent APCs. researchgate.netrsc.org

Material-Mediated Activation of Cellular Signaling Pathways in Model Systems (e.g., inflammasome activation in vitro)

Following uptake by immune cells, this compound activates specific intracellular signaling pathways that lead to an inflammatory response. A central mechanism identified in numerous in vitro studies is the activation of the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome. nih.govmdpi.comresearchgate.net

The NLRP3 inflammasome is a multiprotein complex that, once assembled, activates caspase-1. mdpi.comrsc.org Activated caspase-1 then cleaves the precursor forms of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secretable forms. mdpi.commdpi.comrsc.org

In vitro studies using macrophages and dendritic cells (such as THP-1 cells and bone marrow-derived dendritic cells, or BMDCs) have shown that aluminum adjuvants, including amorphous this compound, are potent activators of the NLRP3 inflammasome. nih.govmdpi.com The activation process is thought to involve several steps:

Phagocytosis and Lysosomal Destabilization: After being phagocytosed, the particulate nature of the aluminum adjuvant leads to the rupture or destabilization of the phagolysosome. mdpi.comfrontiersin.orgmdpi.com

Cathepsin B Release: Lysosomal damage results in the release of lysosomal proteases, such as cathepsin B, into the cytosol. mdpi.comfrontiersin.org

Potassium Efflux: The destabilization of cellular membranes also triggers a rapid efflux of potassium (K+) ions from the cell, which is a common trigger for NLRP3 activation. mdpi.comrsc.org

NLRP3 Assembly: These signals—cathepsin B release and K+ efflux—lead to the assembly and activation of the NLRP3 inflammasome complex. mdpi.comfrontiersin.org

Experiments using NLRP3-deficient cells have confirmed the crucial role of this pathway, as the production of IL-1β in response to aluminum adjuvants is significantly reduced in these cells. nih.govmdpi.com Both aluminum hydroxide and this compound can induce IL-1β secretion via the NLRP3 inflammasome, although some studies suggest aluminum hydroxide may stimulate higher levels of IL-1β from THP-1 cells compared to this compound. mdpi.com This activation of the NLRP3 inflammasome is considered a key event linking the innate immune recognition of the adjuvant to the subsequent adaptive immune response. nih.govnih.gov

Q & A

Q. What physicochemical properties of aluminum hydroxyphosphate are critical for its adjuvant activity, and how are they measured?

this compound's adjuvant activity depends on surface charge, particle size, and crystallinity. Its amorphous structure provides high surface area for antigen adsorption, while surface charge (isoelectric point ~4.6–5.6 under physiological pH) determines electrostatic interactions with antigens . Key methods include:

  • Zeta potential analysis to measure surface charge.
  • Transmission electron microscopy (TEM) for particle morphology .
  • Phosphate-to-hydroxyl ratio quantification via X-ray photoelectron spectroscopy (XPS) .

Q. How is this compound synthesized for experimental vaccine studies?

Synthesis involves controlled precipitation of aluminum salts (e.g., aluminum chloride) with phosphate ions under alkaline conditions. Critical parameters:

  • pH control (8–10) to stabilize amorphous structure.
  • Phosphate concentration to modulate surface charge .
  • Aggregation minimization using stabilizers like sucrose .

Q. What standard assays evaluate antigen adsorption capacity in this compound formulations?

  • Binding isotherms : Measure antigen adsorption at varying aluminum-to-antigen ratios (e.g., lysozyme binding at 1:5 w/w) .
  • Ligand exchange assays : Quantify phosphate displacement by antigens (e.g., HPV DNA binding via phosphate-hydroxyl exchange) .
  • Centrifugation/spectrophotometry : Separate adsorbed antigens and quantify free antigen in supernatant .

Advanced Research Questions

Q. How do nanoparticle formulations of this compound enhance adjuvant efficacy compared to microparticles?

Nanoparticles (50–200 nm) exhibit stronger adjuvant activity due to:

  • Higher surface area-to-volume ratio , increasing antigen loading.
  • Enhanced dendritic cell uptake via endocytosis.
  • Improved lymph node trafficking due to smaller size . Methodological Insight: Compare immune responses in murine models using identical antigens (e.g., egg lysozyme) adsorbed onto nanoparticles (AP-NPs) vs. microparticles (AP-MPs). Measure IgG titers post-immunization .

Q. How can conflicting data on cytotoxicity mechanisms (soluble ions vs. particulate forms) be resolved?

  • Separate cytotoxicity assays : Expose cell lines (e.g., N9 microglia) to (1) particulate this compound and (2) soluble aluminum ions (Al³⁺).
  • Mechanistic profiling :
  • Particulate forms induce NLRP3 inflammasome activation .
  • Soluble Al³⁺ triggers mitochondrial ROS generation and apoptosis .
    Recommendation: Use chelators (e.g., desferrioxamine) to isolate ion-specific effects .

Q. What methodologies track long-term biodistribution of this compound adjuvants in vivo?

  • Radiolabeling : Use ²⁶Al isotopes with accelerator mass spectrometry (AMS) for ultra-sensitive detection in tissues .
  • Histochemical staining : Morin stain for aluminum detection in brain sections .
  • ICP-MS : Quantify aluminum retention in spleen, lymph nodes, and brain over months post-injection .

Q. How do surface charge variations in this compound adjuvants influence antigen interaction?

  • Antigen selection : Use antigens with opposing isoelectric points (e.g., lysozyme, pI 11.35) to study electrostatic adsorption .
  • Charge modulation : Pre-treat adjuvants with phosphate ions to alter surface charge and antigen binding kinetics . Key Finding: Negatively charged this compound binds cationic antigens 2–3× more efficiently than aluminum hydroxide (positively charged) .

Data Contradictions and Gaps

Q. Why do some studies report minimal neurotoxicity for aluminum adjuvants, while others show significant risks?

  • Experimental variability : Differences in adjuvant purity (proprietary vs. lab-synthesized) and dosing regimens .
  • Model limitations : Most neurotoxicity data derive from in vitro cell lines (e.g., HT22 neurons); in vivo models often lack chronic exposure protocols .

Q. What are the limitations in current safety assessments of this compound adjuvants?

  • Lack of longitudinal studies : NIH acknowledges insufficient data on infant exposure and long-term accumulation .
  • Proprietary barriers : Commercially produced adjuvants (e.g., AAHS) are unavailable for independent replication .

Methodological Recommendations

  • Standardize adjuvant characterization : Report IEP, particle size distribution, and phosphate content for reproducibility .
  • Use multi-omics approaches : Transcriptomics/proteomics to map inflammatory pathways in adjuvant-exposed tissues .
  • Adopt FAIR data principles : Share synthesis protocols and raw cytotoxicity datasets to resolve contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.